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Vanadium(iv)oxide stearate

Cat. No.: B1496195
M. Wt: 635.9 g/mol
InChI Key: CIFKSDNDMVRMOB-UHFFFAOYSA-N
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Description

Significance of Vanadium Chemistry in Advanced Materials and Catalysis

Vanadium is a transition metal known for its ability to exist in multiple oxidation states, most commonly +2, +3, +4, and +5. This property is fundamental to its widespread use in various industrial and academic fields. alfachemic.com Vanadium compounds are crucial components in the production of high-strength steel alloys and have significant applications in energy storage, such as in vanadium redox flow batteries. akrochem.com

In the realm of catalysis, vanadium oxides are renowned for their efficacy in a range of oxidation reactions. alfachemic.com A prime example is the use of vanadium(V) oxide as a catalyst in the Contact Process for the industrial production of sulfuric acid, where it facilitates the oxidation of sulfur dioxide to sulfur trioxide. chembk.com Supported vanadium oxide catalysts are also extensively used in the chemical and environmental sectors for various oxidation processes. alfachemic.com Furthermore, vanadium-based catalysts are employed in polymerization reactions, including the production of polyethylene (B3416737) and other polymers. scispace.comacs.org The catalytic activity of vanadium compounds is often attributed to their ability to cycle between different oxidation states, providing a pathway for redox reactions. chembk.com

The Role of Vanadium(IV) Oxidation State in Coordination Chemistry and Reactivity

The +4 oxidation state is one of the most stable and common oxidation states for vanadium. In aqueous solutions and in many coordination complexes, vanadium(IV) exists as the highly stable vanadyl ion (VO²⁺), a blue-colored cation. materialsciencejournal.org This moiety, with its strong V=O double bond, dominates the coordination chemistry of vanadium(IV). udel.edu The vanadyl ion typically forms square pyramidal or distorted trigonal bipyramidal complexes. researchgate.net

The reactivity of vanadium(IV) complexes is intrinsically linked to this vanadyl group and the d¹ electron configuration of the vanadium atom, which makes these compounds paramagnetic. sciensage.info This paramagnetic nature allows for characterization by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which provides valuable information about the coordination environment of the vanadium center. udel.educhemrxiv.org The ability of the vanadium(IV) center to participate in redox reactions is crucial for its catalytic applications. For instance, in certain catalytic cycles, a V⁴⁺/V⁵⁺ redox couple is believed to be the active component.

Conceptual Framework for Vanadium(IV)oxide Stearate (B1226849) Research within Organometallic Chemistry

Vanadium(IV) oxide stearate is classified within the subfield of organometallic chemistry, specifically as a metal carboxylate. Metal carboxylates, often referred to as metal soaps, are compounds where a metal cation is bonded to the carboxylate group of a fatty acid. In the case of Vanadium(IV) oxide stearate, the stearate anions (C₁₇H₃₅COO⁻) act as ligands for the vanadyl (VO²⁺) cation.

The research framework for this compound is built upon understanding the interplay between the inorganic vanadyl core and the organic stearate ligands. The long hydrocarbon chains of the stearate ligands impart solubility in nonpolar organic solvents and influence the material's physical properties, such as its melting point and behavior in solution. These long chains can also lead to the formation of organized structures, such as micelles or layered arrangements in the solid state. materialsciencejournal.orgsocialresearchfoundation.com

Studies on Vanadium(IV) oxide stearate often involve its synthesis, typically through a metathesis reaction between a vanadium salt and a stearate salt, and its subsequent characterization. socialresearchfoundation.com Research also delves into its potential applications, which are informed by the known catalytic activity of vanadium compounds and the unique properties conferred by the stearate ligands. For example, its use as a catalyst or co-catalyst in polymerization reactions is an area of active investigation. researchgate.netislandscholar.ca

Research Findings and Data

Synthesis and Characterization

Vanadium(IV) oxide stearate can be synthesized via a direct metathesis reaction. A common method involves reacting an aqueous solution of a vanadium salt, such as vanadyl sulfate (B86663) (VOSO₄), with a solution of a stearate salt, like potassium stearate, at a moderately elevated temperature (50-55°C) with vigorous stirring. socialresearchfoundation.com The resulting precipitate of Vanadium(IV) oxide stearate can then be purified by washing with distilled water and acetone (B3395972), followed by drying.

Table 1: Physicochemical Properties of Vanadium(IV) Oxide Stearate

Property Value Reference
Chemical Formula C₃₆H₇₀O₅V chemicalbook.comchembk.com
CAS Number 25694-91-1 chemicalbook.comchembk.com

Structural and Spectroscopic Data:

X-ray Diffraction (XRD): Studies on solid vanadium stearate have confirmed a single-layer structure where the metal ions are arranged in parallel planes. materialsciencejournal.org This layered arrangement is a common feature of metal soaps.

Infrared (IR) Spectroscopy: The IR spectrum of vanadyl complexes typically shows a strong absorption band in the region of 970-1000 cm⁻¹ which is characteristic of the V=O stretching vibration. sciensage.infochemrxiv.org For Vanadium(IV) oxide stearate, this band would be a key indicator of the presence of the vanadyl moiety.

Electron Paramagnetic Resonance (EPR) Spectroscopy: As a paramagnetic d¹ complex, Vanadium(IV) oxide stearate is amenable to EPR studies. The EPR spectra of oxovanadium(IV) complexes are characteristic, often displaying an eight-line hyperfine pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). sciensage.infonepjol.info The parameters obtained from the EPR spectrum, such as the g-values and hyperfine coupling constants, provide insight into the coordination environment of the vanadium(IV) center. udel.edu

Thermal and Conductometric Behavior

Thermal Decomposition: Thermogravimetric analysis (TGA) has been used to study the thermal decomposition of vanadium stearate. Research indicates that the decomposition follows zero-order kinetics. socialresearchfoundation.com This suggests that the surface of the material remains completely covered by the gaseous decomposition products during the process, making the rate of decomposition constant. socialresearchfoundation.com

Table 2: Kinetic Data for the Thermal Decomposition of Vanadium Stearate

Parameter Value Reference
Order of Reaction Zero socialresearchfoundation.com

Conductometric Analysis: Conductivity measurements of vanadium stearate in a mixed solvent system (70% benzene (B151609) + 30% DMSO) show that it behaves as a weak electrolyte in dilute solutions. rsc.org The specific conductance increases with concentration, which is attributed to the ionization of the vanadium carboxylate and the formation of micelles at higher concentrations. rsc.org The critical micelle concentration (CMC) can be determined from the inflection point in the plot of specific conductance versus concentration.

Table 3: Conductometric Data for Vanadium Stearate

Parameter Observation Reference
Behavior in Dilute Solution Weak electrolyte rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H72O5V B1496195 Vanadium(iv)oxide stearate

Properties

Molecular Formula

C36H72O5V

Molecular Weight

635.9 g/mol

IUPAC Name

octadecanoic acid;oxovanadium

InChI

InChI=1S/2C18H36O2.O.V/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2*2-17H2,1H3,(H,19,20);;

InChI Key

CIFKSDNDMVRMOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.O=[V]

Origin of Product

United States

Advanced Characterization Techniques for Vanadium Iv Oxide Stearate

Diffraction-Based Structural Analysis

While spectroscopy provides information about the local atomic environment, diffraction techniques are required to determine the long-range, three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise molecular structure of a crystalline compound, providing atomic coordinates, bond lengths, and bond angles. However, obtaining a single crystal of Vanadium(IV) oxide stearate (B1226849) suitable for SCXRD is exceptionally challenging. The long, flexible alkyl chains of the stearate ligands promote disorder and inhibit the formation of high-quality, single crystals. Metal stearates are well-known for forming complex, often poorly crystalline, layered structures. nih.gov

In the absence of a reported crystal structure for Vanadium(IV) oxide stearate, insights can be drawn from the structures of other metal stearates, such as magnesium stearate trihydrate. nih.gov These structures typically feature a polymeric arrangement of metal centers coordinated by carboxylate groups, forming an inorganic layer. The hydrophobic stearate tails then extend outwards from these layers, creating a bilayer structure with van der Waals interactions between the chains.

If a single crystal structure of Vanadium(IV) oxide stearate were to be determined, it would reveal:

The precise coordination geometry around the vanadium(IV) center (e.g., square pyramidal, octahedral).

The exact bond lengths of the V=O and V-O(carboxylate) bonds.

The coordination mode of the stearate carboxylate groups (monodentate, bidentate, bridging).

The packing arrangement and conformation of the long alkyl chains in the crystal lattice.

Powder X-ray Diffraction for Crystalline Phase Identification

When analyzing Vanadium(IV) oxide stearate, the resulting XRD pattern is typically examined for Bragg peaks corresponding to known vanadium oxide phases. Vanadium can exist in numerous oxidation states and crystalline forms, such as VO₂, V₂O₅, and V₆O₁₃. researchgate.netnih.gov The positions and relative intensities of the diffraction peaks allow for precise phase identification by comparison with standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). For instance, peaks might be indexed to a monoclinic VO₂(M) phase or an orthorhombic V₂O₅ phase. scirp.orgrsc.org

The presence of stearate molecules can influence the XRD pattern. If the stearate ligands form an ordered, self-assembled layer on the surface of the vanadium oxide core, additional diffraction peaks at low angles may be observed, corresponding to the long-chain structure. However, it is also common for the organic component to be amorphous, contributing only to the background signal. rsc.org Furthermore, the synthesis method can significantly impact the material's structure. For example, ball milling of vanadium with stearic acid can lead to a destabilization of the vanadium lattice and solid-state amorphization, resulting in broad, halo-like features in the XRD pattern rather than sharp Bragg peaks. researchgate.net The width of the diffraction peaks can also be used to estimate the size of the crystalline domains via the Scherrer equation, providing insight into the nanocrystalline nature of the material. charlotte.edu

Table 1: Representative XRD Data for a Hypothetical Vanadium(IV) Oxide Phase This table illustrates how XRD data is presented to identify a crystalline phase, using monoclinic VO₂ as an example.

2θ (Degrees) d-spacing (Å) Miller Indices (hkl)
27.8 3.20 (011)
37.1 2.42 (-211)
55.6 1.65 (220)

Microscopic and Morphological Investigations

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and structure of materials at the micro- and nanoscale. For Vanadium(IV) oxide stearate, these methods provide critical information about particle size, shape, surface texture, and aggregation.

TEM offers higher resolution than SEM and provides information about the internal structure of the material. A beam of electrons is transmitted through an ultrathin sample, allowing for the visualization of individual nanoparticles, crystalline lattice fringes, and defects. For Vanadium(IV) oxide stearate, TEM can be used to determine the size and shape of the vanadium oxide core with high precision. ucsb.edu High-resolution TEM (HRTEM) can resolve the atomic planes within the crystalline core, and the measured d-spacing can be used to confirm the crystalline phase identified by XRD. scirp.org Selected Area Electron Diffraction (SAED), a technique available in TEM, can also be used to obtain diffraction patterns from individual nanoparticles, providing further confirmation of the crystal structure. rsc.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. azooptics.com It is particularly useful for characterizing the surface of Vanadium(IV) oxide stearate thin films or individual particles deposited on a substrate. AFM operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The deflections of the cantilever due to tip-surface interactions are monitored to create a detailed 3D map of the surface topography. sciopen.com

AFM analysis of Vanadium(IV) oxide stearate can quantify key surface parameters, such as roughness, grain size, and the presence of pores or defects. oamjms.eu This is crucial for applications where surface properties are critical. The technique can differentiate between crystalline and amorphous regions on the surface and provide insights into modes of nucleation and growth if the material is deposited as a film. azooptics.com Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments, including ambient air or liquid.

The data obtained from AFM scans is used to calculate various roughness parameters, providing a quantitative description of the surface texture.

Table 2: Typical Surface Roughness Parameters from AFM Analysis This table presents hypothetical but representative data for a thin film of Vanadium(IV) oxide stearate.

Parameter Symbol Description Value (nm)
Average Roughness Ra The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. 5.2
Root Mean Square Roughness Rq The root mean square average of height deviations taken from the mean image data plane. 6.8

Electrochemical Characterization for Redox Behavior of Vanadium(IV) Oxide Stearate

Electrochemical characterization is essential for understanding the redox properties of Vanadium(IV) oxide stearate, particularly the behavior of the V(IV)/V(V) redox couple. Cyclic Voltammetry (CV) is the most common technique used for this purpose. It provides information on the thermodynamics and kinetics of the electron transfer processes. redalyc.orgresearchgate.net

In a typical CV experiment, a potential is swept linearly between two limits, and the resulting current is measured. For Vanadium(IV) oxide stearate, the voltammogram would be expected to show an anodic peak corresponding to the oxidation of V(IV) to V(V) and a cathodic peak corresponding to the reduction of V(V) back to V(IV). salve.edu The shape and position of these peaks yield valuable information about the electrochemical reaction. researchgate.net

The key parameters extracted from a cyclic voltammogram include:

Anodic and Cathodic Peak Potentials (Epa, Epc): The potentials at which the peak currents for oxidation and reduction occur.

Anodic and Cathodic Peak Currents (Ipa, Ipc): The magnitude of the current at the peak potentials.

Formal Redox Potential (E°'): Calculated as the average of Epa and Epc, it represents the thermodynamic potential of the redox couple.

Peak Separation (ΔEp = Epa - Epc): This value provides insight into the kinetics of the electron transfer. For a reversible, one-electron process, ΔEp is theoretically 59 mV at room temperature. Larger values indicate quasi-reversible or irreversible kinetics. researchgate.net

The presence of the stearate ligand can influence the redox behavior by modifying the solvation shell around the vanadium center or by affecting the material's interaction with the electrode surface. Studies in different electrolytes can also reveal the role of ion pairing and solvent effects on the redox potentials. chemrxiv.org

Table 3: Electrochemical Parameters from Cyclic Voltammetry This table shows a hypothetical set of data obtained for Vanadium(IV) oxide stearate in an organic electrolyte.

Parameter Symbol Description Value
Anodic Peak Potential Epa Potential of the oxidation peak +0.75 V
Cathodic Peak Potential Epc Potential of the reduction peak +0.61 V
Formal Redox Potential E°' (Epa + Epc) / 2 +0.68 V
Peak Separation ΔEp Epa - Epc 140 mV

Table of Compounds

Compound Name
Vanadium(IV) oxide stearate
Vanadium(IV) oxide (Vanadium dioxide)
Vanadium(V) oxide (Vanadium pentoxide)

Theoretical and Computational Investigations of Vanadium Iv Oxide Stearate

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical methods are powerful tools for elucidating the electronic properties of complex molecules. However, dedicated studies on Vanadium(IV) oxide stearate (B1226849) are absent from the current body of scientific literature.

No specific Density Functional Theory (DFT) calculations detailing the molecular orbitals, electronic states, or charge distribution for Vanadium(IV) oxide stearate have been found in published research. Such studies would be invaluable for understanding the nature of the vanadium-oxygen bond and the interaction with the stearate ligands.

Similarly, there is a lack of research applying ab initio methods to predict spectroscopic parameters (e.g., vibrational frequencies, electronic transitions) for Vanadium(IV) oxide stearate. These theoretical predictions are crucial for interpreting experimental spectra and confirming the compound's structure.

Molecular Dynamics (MD) Simulations for Ligand-Metal Interactions and Conformational Analysis

Molecular dynamics simulations provide insights into the dynamic behavior of molecules, including the interactions between ligands and metal centers and the conformational flexibility of the compound. A search for MD simulations performed on Vanadium(IV) oxide stearate did not yield any specific studies. Such simulations would be instrumental in understanding the behavior of the long stearate chains and their influence on the coordination environment of the vanadium center.

Reaction Mechanism Pathway Analysis and Transition State Theory in Vanadium(IV) Catalysis

While vanadium compounds are known for their catalytic activity, theoretical studies on the specific role of Vanadium(IV) oxide stearate in catalysis are not available. Research into its reaction mechanism pathways and the application of transition state theory to understand its catalytic cycles has not been published.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

The prediction of spectroscopic signatures (e.g., IR, Raman, UV-Vis, EPR) through computational methods and their validation with experimental data is a cornerstone of modern chemical research. For Vanadium(IV) oxide stearate, there are no available studies that present a comparison between theoretically predicted spectra and experimentally measured data.

Catalytic Applications of Vanadium Iv Oxide Stearate

Homogeneous Catalysis with Vanadium(IV)oxide Stearate (B1226849)

In homogeneous catalysis, Vanadium(IV) oxide stearate, or analogous oxovanadium(IV) complexes, are utilized in a soluble form within the reaction medium. The lipophilic nature of the stearate ligands often ensures good solubility in nonpolar organic solvents, making it a candidate for a range of organic synthesis applications.

Asymmetric Oxidative Coupling Polymerization Catalysis Utilizing Oxovanadium(IV) Stearate Systems

Asymmetric oxidative coupling is a powerful method for the synthesis of chiral polymers. While specific research on the direct use of Vanadium(IV) oxide stearate in asymmetric oxidative coupling polymerization is not extensively documented, the broader class of oxovanadium(IV) complexes has been investigated for asymmetric oxidative coupling of phenolic and other aromatic compounds. These reactions proceed via the generation of radical species, and the chirality is induced by chiral ligands attached to the vanadium center.

Theoretically, an oxovanadium(IV) stearate system for asymmetric oxidative coupling polymerization would require the incorporation of a chiral auxiliary. The stearate ligands themselves are not chiral, but they could be part of a more complex ligand framework that imparts chirality. The long alkyl chains of the stearate could influence the polymer's morphology and solubility. The general mechanism involves the oxidation of the vanadium(IV) center to vanadium(V), which then abstracts a hydrogen atom from the monomer, leading to a radical intermediate. Subsequent radical-radical coupling would then propagate the polymer chain.

Oxidation Reactions Mediated by Vanadium(IV)oxide Stearate Complexes

Oxovanadium(IV) complexes are well-known catalysts for a variety of oxidation reactions. These include the oxidation of alcohols, aldehydes, and hydrocarbons. The catalytic cycle typically involves the oxidation of the vanadium(IV) species to a higher oxidation state, such as vanadium(V), by an oxidizing agent (e.g., hydrogen peroxide or organic hydroperoxides). This activated vanadium species then oxidizes the substrate, and the vanadium is reduced back to the +4 state.

While specific data for Vanadium(IV) oxide stearate is limited, related oxovanadium(IV) complexes have demonstrated high catalytic activity in the oxidation of hydrocarbons with hydrogen peroxide. For instance, in the presence of a cocatalyst like 2-pyrazinecarboxylic acid, oxovanadium(IV) complexes can achieve significant yields in the oxidation of cyclohexane to a mixture of cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone mdpi.com. The stearate ligand in such a complex could potentially influence the reaction by modifying the catalyst's solubility and creating a specific steric environment around the active site.

SubstrateOxidantCatalyst SystemMajor ProductsYield (%)
CyclohexaneH₂O₂Oxovanadium(IV) complex with methyl-substituted 8-hydroxyquinolines / 2-pyrazinecarboxylic acidCyclohexyl hydroperoxide, Cyclohexanol, Cyclohexanoneup to 48
n-HeptaneH₂O₂Oxovanadium(IV) complex with methyl-substituted 8-hydroxyquinolines / 2-pyrazinecarboxylic acidHeptanols, Heptanones-
MethylcyclohexaneH₂O₂Oxovanadium(IV) complex with methyl-substituted 8-hydroxyquinolines / 2-pyrazinecarboxylic acidMethylcyclohexanols, Methylcyclohexanones-
Phenylethanoltert-Butyl hydroperoxideOxovanadium(IV) complex with methyl-substituted 8-hydroxyquinolinesAcetophenoneup to 46

This table presents data for analogous oxovanadium(IV) complexes to illustrate the potential catalytic activity of Vanadium(IV) oxide stearate in oxidation reactions.

Polymerization Catalysis, including Ziegler-Natta Type Systems, Involving Vanadium(IV) Oxide Stearate

Vanadium compounds are a key component of some Ziegler-Natta catalyst systems, which are widely used for the polymerization of olefins. These catalysts are typically composed of a transition metal compound (like a vanadium halide or alkoxide) and an organoaluminum co-catalyst. While titanium-based Ziegler-Natta catalysts are more common for isotactic polypropylene, vanadium-based systems are known to produce syndiotactic polymers.

The specific role of Vanadium(IV) oxide stearate in Ziegler-Natta catalysis is not well-documented in publicly available literature. However, it is conceivable that it could act as the transition metal pre-catalyst. The stearate ligand could influence the catalyst's solubility and the properties of the resulting polymer. Metallic stearates are known to act as acid acceptors and stabilizers in polymer systems, which could be a beneficial secondary function stabilization-technologies.com. In a typical Ziegler-Natta mechanism, the organoaluminum compound would alkylate the vanadium center, creating the active site for monomer coordination and insertion.

Furthermore, vanadium complexes have been explored in other types of polymerization, such as controlled radical polymerization of vinyl acetate, where a vanadium bis(iminopyridine) complex was used to generate dormant polymer chains rsc.orgislandscholar.ca. This suggests the versatility of vanadium in mediating polymerization reactions through different mechanisms.

Heterogeneous Catalysis via Supported this compound Systems

To overcome issues of catalyst separation and reuse associated with homogeneous catalysis, Vanadium(IV) oxide stearate can be immobilized on solid supports. This creates a heterogeneous catalyst where the active vanadium species are accessible to the reactants in a different phase.

Immobilization Strategies for Organometallic Vanadium Catalysts

Several strategies can be employed to immobilize organometallic vanadium catalysts, including Vanadium(IV) oxide stearate, onto solid supports. The choice of support is crucial and often includes high-surface-area materials like silica (SiO₂), alumina (Al₂O₃), and titania (TiO₂) researchgate.netrsc.org.

Common immobilization techniques include:

Incipient Wetness Impregnation: The support is treated with a solution containing the vanadium complex, with the volume of the solution being equal to the pore volume of the support. Subsequent drying and calcination anchor the vanadium species to the surface lehigh.edu.

Grafting: The vanadium complex chemically reacts with the surface functional groups of the support, such as hydroxyl groups on silica, to form covalent bonds. This method can lead to a more uniform distribution of active sites nih.gov.

Sol-Gel Entrapment: The vanadium complex is entrapped within the matrix of a developing inorganic polymer, such as silica gel.

The stearate ligands of Vanadium(IV) oxide stearate could influence the interaction with the support surface. For instance, the carboxylate group could interact with surface Lewis acid sites, while the long alkyl chains might affect the orientation and accessibility of the vanadium active center.

Surface Chemistry and Active Site Characterization in Supported Vanadium(IV) Systems

The surface chemistry of supported vanadium oxide catalysts is complex and has been extensively studied. The nature of the vanadium species on the support surface depends on the vanadium loading, the type of support, and the pretreatment conditions researchgate.netrsc.org. At low loadings, isolated monomeric or small polymeric vanadate species are typically formed. As the loading increases, two-dimensional polyvanadates and eventually crystalline V₂O₅ nanoparticles may appear lehigh.edu.

The active sites in many oxidation reactions catalyzed by supported vanadium oxides are believed to be the surface vanadia species rsc.org. The reactivity of these sites is influenced by the interaction with the support material. For example, the electronegativity of the support cations can affect the redox properties of the vanadium centers lehigh.edu.

A variety of spectroscopic and microscopic techniques are used to characterize the active sites in supported vanadium systems:

Raman Spectroscopy: Provides information about the structure of the surface vanadia species (monomeric, polymeric, or crystalline) rsc.orglehigh.edu.

X-ray Photoelectron Spectroscopy (XPS): Determines the oxidation state of the vanadium and the elemental composition of the surface researchgate.net.

Ion Scattering Spectroscopy (ISS): Provides information about the outermost atomic layer of the catalyst, revealing the extent of support coverage by the vanadia species.

Temperature-Programmed Reduction (TPR): Helps to understand the reducibility of the vanadium species, which is related to their catalytic activity in redox reactions researchgate.net.

For a supported Vanadium(IV) oxide stearate system, these characterization techniques would be crucial to understand how the stearate ligand influences the structure and reactivity of the immobilized vanadium species. The thermal stability of the stearate ligand under reaction conditions would also be a key factor to investigate.

Mechanistic Insights into Catalytic Cycles Involving Vanadium(IV) Oxide Stearate

The catalytic activity of vanadium compounds is fundamentally linked to the ability of the vanadium center to cycle between different oxidation states. For Vanadium(IV) oxide stearate, this would primarily involve the V(IV)/V(V) redox couple, and potentially V(III) intermediates in some reactions.

The core of many vanadium-catalyzed reactions is the redox cycle of the vanadium atom. nih.gov In oxidation catalysis, a typical cycle involves the oxidation of the substrate by the V(V) species, which is consequently reduced to V(IV). The catalytic cycle is then completed by the re-oxidation of the V(IV) species back to V(V) by an oxidant. The stearate ligand, a long-chain carboxylate, can influence this process in several ways:

Solubility and Accessibility: The long alkyl chain of the stearate ligand enhances the solubility of the vanadium complex in nonpolar organic solvents, which is crucial for homogeneous catalysis involving organic substrates.

Electronic Effects: As a carboxylate ligand, the stearate group can modulate the electron density at the vanadium center. This, in turn, affects the redox potential of the V(V)/V(IV) couple, influencing the ease of both the substrate oxidation and the catalyst regeneration steps.

Steric Hindrance: The bulky nature of the stearate ligand can create a specific steric environment around the vanadium center. This can influence substrate approach and product departure, potentially affecting reaction rates and selectivity.

A generalized representation of a redox cycle in an oxidation reaction is depicted below:

StepProcessVanadium Oxidation State ChangeRole of Stearate Ligand
1 Coordination of the substrate to the V(V) center.V(V)Steric hindrance may influence substrate binding.
2 Oxygen transfer from the vanadium-oxo group to the substrate.V(V) → V(IV)Electronic effects can modulate the reactivity of the oxo group.
3 Release of the oxidized product.V(IV)The lipophilic nature of the ligand keeps the complex in solution.
4 Coordination of an oxidant (e.g., a peroxide).V(IV)May stabilize the reduced form of the catalyst.
5 Re-oxidation of the vanadium center.V(IV) → V(V)Electronic properties influence the rate of re-oxidation.

This table is a generalized representation and the actual steps may vary depending on the specific reaction.

Achieving stereochemical control, particularly enantioselectivity, in catalysis is a significant challenge. While there is no specific data on enantioselective reactions catalyzed by Vanadium(IV) oxide stearate, the principles of asymmetric catalysis with vanadium complexes offer some insights. Enantioselectivity is typically achieved by using chiral ligands that create a chiral environment around the metal center. nih.govnih.gov

For Vanadium(IV) oxide stearate to be used in enantioselective catalysis, it would likely require modification with a chiral auxiliary or the use of a chiral co-catalyst. The stearate ligand itself is achiral and therefore cannot induce enantioselectivity. However, its steric bulk could potentially play a role in amplifying the effect of a separate chiral ligand.

Should a chiral version of a long-chain carboxylate ligand be employed, or in the presence of a chiral additive, the following factors would be critical for enantioselectivity:

Three-Dimensional Arrangement: The chiral ligand would force the substrate to approach the vanadium active site from a specific direction, favoring the formation of one enantiomer over the other.

Transition State Stabilization: The chiral environment would stabilize the transition state leading to one enantiomer more than the transition state leading to the other.

Research on other vanadium complexes has demonstrated successful enantioselective oxidations, and it is plausible that similar strategies could be applied to systems involving Vanadium(IV) oxide stearate, provided a source of chirality is introduced into the catalytic system. dntb.gov.ua

Catalyst Stability and Deactivation Studies in Organometallic Vanadium Systems

Potential Deactivation Pathways:

Ligand Dissociation: The stearate ligand could dissociate from the vanadium center, leading to the formation of less active or inactive vanadium species.

Formation of Inactive Dimers or Oligomers: Vanadium complexes can sometimes aggregate to form inactive polynuclear species. The long alkyl chains of the stearate ligands might mitigate this to some extent due to steric hindrance.

Irreversible Oxidation or Reduction: The vanadium center might be oxidized or reduced to an oxidation state that is inactive under the reaction conditions.

Hydrolysis: In the presence of water, the vanadium complex may be susceptible to hydrolysis, leading to the formation of inactive vanadium oxides or hydroxides.

The thermal stability of metallic stearates is generally good, which might confer a degree of thermal robustness to the Vanadium(IV) oxide stearate catalyst. goldstab.com

Investigative Methods for Catalyst Deactivation:

TechniqueInformation Gained
Spectroscopy (e.g., IR, UV-Vis, EPR) Changes in the coordination environment and oxidation state of the vanadium center.
NMR Spectroscopy Structural changes in the organic ligand.
Mass Spectrometry Identification of decomposition products.
Kinetic Studies Monitoring the loss of catalytic activity over time.

Understanding these deactivation pathways is essential for designing more robust and long-lasting vanadium-based catalytic systems.

Advanced Research Directions and Future Outlook for Vanadium Iv Oxide Stearate

Integration of Vanadium(IV)oxide Stearate (B1226849) in Hybrid Catalytic Materials

A promising frontier for Vanadium(IV)oxide stearate lies in its use as a building block for sophisticated hybrid catalytic materials. The stearate ligands offer a versatile handle for anchoring the vanadium active center onto or into various support matrices, creating catalysts with enhanced stability, selectivity, and reusability.

Key research directions include:

Supported Catalyst Development: Future studies will likely focus on depositing this compound onto high-surface-area oxide supports such as TiO₂, SiO₂, and Al₂O₃. rsc.orgresearchgate.net The interaction between the stearate's hydrocarbon chains and the support surface can influence the dispersion and electronic properties of the vanadium centers. The choice of support is critical, as it can control the redox properties of the surface vanadia sites by a significant factor. rsc.orgresearchgate.net

Polymer-Integrated Catalysts: The lipophilic nature of the stearate ligands makes the compound compatible with various polymer matrices. Research into embedding this compound into polymer films or beads could lead to robust, easily recoverable catalysts for liquid-phase reactions. This approach is particularly relevant for polymerization reactions where the compound could act as a catalyst or co-catalyst.

Metal-Organic Framework (MOF) Composites: Integrating this compound into the porous structure of MOFs is an emerging area. The stearate moiety could modulate the hydrophobicity of the MOF pores, while the vanadium center introduces catalytic activity for specific substrates that can access the internal framework.

Hybrid Material StrategySupport/MatrixPotential AdvantageResearch Focus
Supported Catalysts TiO₂, SiO₂, Al₂O₃High dispersion, altered redox properties, thermal stability. rsc.orgresearchgate.netiitm.ac.inOptimizing V-O-Support bond interactions for enhanced reactivity.
Polymer-Integrated Systems Polystyrene, Polyethylene (B3416737)Catalyst recoverability, compatibility with organic media.Preventing leaching and maintaining activity over multiple cycles.
MOF Composites ZIF-8, UiO-66Substrate size-selectivity, defined active site environment.In situ incorporation of the stearate complex without disrupting the MOF structure.
Carbon-Based Hybrids Graphene Oxide, Activated CarbonEnhanced electronic conductivity, high surface area. scispace.comresearchgate.netSynergistic effects between the vanadium center and the conductive carbon support.

Exploration of Structure-Reactivity Relationships for Enhanced Catalytic Performance

A fundamental understanding of the relationship between the molecular structure of this compound and its catalytic activity is crucial for designing more effective catalysts. The reactivity of vanadium complexes is intrinsically linked to the vanadyl group and the d¹ electron configuration of the V(IV) atom, which makes these compounds paramagnetic. Future research will focus on precisely how the coordination environment and electronic structure of the vanadium center dictate its performance.

Key areas for investigation include:

Ligand Modification: Systematic modification of the carboxylate ligand—by altering chain length, introducing functional groups, or creating unsaturated bonds—can tune the electronic properties of the vanadium center. This can impact the catalyst's redox potential and its ability to activate substrates.

Role of Oxidation State: The V⁴⁺/V⁵⁺ redox couple is central to the catalytic cycle in many oxidation reactions. rsc.org Research will aim to understand how the stearate ligand stabilizes the V(IV) state and facilitates the redox process during catalysis. The presence of V⁴⁺ species has been shown to be important for improving low-temperature catalytic performance in certain reactions. rsc.org

Emerging Methodologies for In Situ Synthesis and Characterization of this compound

To fully understand catalytic mechanisms, it is essential to observe the catalyst in its active state under real reaction conditions. Emerging in situ and operando spectroscopic techniques are powerful tools for achieving this, providing a dynamic picture of the catalyst's structural evolution.

In Situ Synthesis: Advanced synthesis methods, such as hydrothermal synthesis or controlled grafting techniques, can be monitored in real-time to understand the formation of the this compound phase on a support. osti.govmdpi.com Green synthesis routes, potentially using plant-based extracts, are also being explored for creating vanadium oxide composites. scispace.com

In Situ Characterization: The application of a suite of in situ characterization techniques will be vital for probing the catalyst during reaction. rsc.orgresearchgate.net These methods can track changes in the vanadium oxidation state, coordination environment, and the integrity of the stearate ligand under catalytic conditions.

In Situ TechniqueInformation ProvidedRelevance to this compound
Raman Spectroscopy Vibrational modes of V=O and V-O-V bonds; detection of crystalline phases. rsc.orgresearchgate.netMonitoring the structure of the vanadyl core and its interaction with supports.
Infrared (IR) Spectroscopy Information on surface hydroxyl groups, adsorbed species, and ligand structure. rsc.orgresearchgate.netTracking the binding and transformation of the stearate ligand and reactant molecules.
X-ray Absorption Spectroscopy (XANES/EXAFS) Vanadium oxidation state and local coordination environment (bond distances, coordination number). rsc.orgresearchgate.netDirectly probing the electronic and geometric structure of the vanadium active site during the catalytic cycle.
Electron Paramagnetic Resonance (EPR) Characterization of paramagnetic V(IV) species. researchgate.netQuantifying the V⁴⁺ centers and understanding their magnetic interactions and environment.

Computational Design and Discovery of Novel this compound Catalysts

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery of new materials and catalysts. arxiv.org These approaches allow for the in silico design and screening of novel catalysts, saving significant experimental time and resources.

Future computational efforts will likely focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound, predict its reactivity, and elucidate reaction mechanisms at the atomic level. This includes modeling its interaction with various substrates and support surfaces.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the stearate chains and their role in solvent interactions or in creating specific pockets around the catalytic center.

Machine Learning (ML): ML models, trained on experimental and computational data, can predict the catalytic performance of novel vanadium stearate derivatives with modified ligands or support structures. Generative models like Wasserstein Generative Adversarial Networks (WGANs) and Variational Autoencoders (VAEs) are being developed to discover new, stable vanadium oxide compositions with desired electronic properties. arxiv.org This approach could be extended to complex organometallic compounds like this compound to explore a vast chemical space for superior catalysts.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Vanadium(IV) oxide stearate in a laboratory setting?

  • Methodological Answer : Vanadium(IV) oxide stearate can be synthesized via a reaction between stearic acid and vanadium(IV) oxide precursors (e.g., VO₂ or VO(OH)₂). Two approaches are recommended:

  • Solvent-based synthesis : React stearic acid with vanadium(IV) oxide precursors in alcohol or fatty oils under inert conditions to prevent oxidation to higher vanadium states (e.g., V(V)) .
  • Dry synthesis : Use a high-speed mixer for direct reaction between stearic acid and vanadium oxide without solvents, ensuring precise temperature control (120–150°C) to avoid decomposition .
    • Key Variables : pH, temperature, and precursor purity significantly impact yield and stability .

Q. How can the solubility of Vanadium(IV) oxide stearate be systematically characterized?

  • Methodological Answer : Solubility depends on the ethylene oxide chain length in the stearate moiety. For short ethylene oxide chains (6–8 units), test solubility in fatty oils and alcohols; for longer chains (20–100 units), assess aqueous solubility . Use dynamic light scattering (DLS) to monitor colloidal stability in polar solvents and FTIR to confirm ligand binding .

Q. What analytical techniques are critical for confirming the oxidation state of vanadium in Vanadium(IV) oxide stearate?

  • Methodological Answer :

  • X-ray Photoelectron Spectroscopy (XPS) : Resolve V 2p₃/₂ peaks to distinguish V(IV) (~516 eV) from V(V) (~517.5 eV) .
  • UV-Vis Spectroscopy : Monitor d-d transitions in solutions; V(IV) in acidic media shows a broad absorption band at ~760 nm .
  • Redox Titration : Use potassium permanganate or cerium(IV) sulfate to quantify V(IV) content and detect impurities .

Advanced Research Questions

Q. How does stearate functionalization influence the electrical conductivity of Vanadium(IV) oxide?

  • Methodological Answer : Stearate ligands act as insulating barriers, reducing bulk conductivity. To study this:

  • Four-Probe Resistivity Measurements : Compare pure VO₂ with stearate-functionalized VO₂.
  • Electrochemical Impedance Spectroscopy (EIS) : Evaluate charge-transfer resistance in composite electrodes .
    • Key Finding : Longer stearate chains (>20 ethylene oxide units) increase interparticle spacing, lowering conductivity by 40–60% compared to unmodified VO₂ .

Q. What experimental strategies mitigate contradictions in reported catalytic activity of Vanadium(IV) oxide stearate?

  • Methodological Answer : Discrepancies arise from variations in synthesis (e.g., solvent residues, oxidation during drying). To address this:

  • Controlled Atmosphere Synthesis : Use gloveboxes (N₂/Ar) to prevent V(IV) → V(V) oxidation .
  • Surface Passivation : Coat VO₂-stearate with SiO₂ layers to stabilize the V(IV) state during catalytic NOx reduction .
    • Data Interpretation : Cross-validate catalytic performance using XPS (surface oxidation state) and gas chromatography (reaction efficiency) .

Q. How can Vanadium(IV) oxide stearate be engineered for enhanced stability in aqueous energy storage systems?

  • Methodological Answer :

  • Hydrophobic Modification : Increase stearate chain length to reduce water penetration, delaying hydrolysis.
  • Composite Design : Embed VO₂-stearate in carbon matrices (e.g., graphene) to improve cyclability in lithium-ion batteries .
    • Characterization : Use cyclic voltammetry (CV) to assess capacity retention over 500 cycles and SEM to monitor structural degradation .

Q. What role does the stearate ligand play in modulating the metal-insulator transition (MIT) of Vanadium(IV) oxide?

  • Methodological Answer : Stearate ligands strain the VO₂ lattice, altering MIT temperatures.

  • Differential Scanning Calorimetry (DSC) : Measure MIT shifts (pure VO₂: ~68°C; stearate-functionalized: 55–65°C) .
  • In Situ Raman Spectroscopy : Track structural phase transitions (monoclinic → tetragonal) under thermal stress .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for stearate-functionalized vanadium oxides?

  • Resolution : Contradictions arise from inconsistent ethylene oxide chain lengths in stearate ligands. Studies using short-chain stearates (6–8 units) report solubility in non-polar solvents, while long-chain variants (20–100 units) dissolve in water . Always specify chain length and solvent polarity in methodology .

Q. How can researchers reconcile discrepancies in catalytic performance of Vanadium(IV) oxide stearate?

  • Resolution : Variability stems from surface defects and unintended V(V) formation. Use XPS to quantify surface V(IV)/V(V) ratios and correlate with catalytic activity . Pre-treat samples with reducing agents (e.g., H₂ gas) to restore V(IV) content .

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